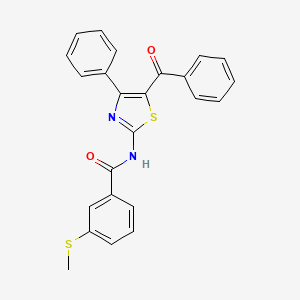![molecular formula C15H17N5O2 B2445945 2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine CAS No. 1207009-67-3](/img/structure/B2445945.png)
2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound that features a unique combination of isoxazole and piperazine rings
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to bind to specific receptors makes it a candidate for drug development and biochemical studies .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, antiviral, or anticancer activities, making it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties may contribute to the creation of advanced materials with specific functionalities .
Orientations Futures
Isoxazole and pyrimidine derivatives have shown a wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole and pyrimidine derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole and pyrimidine derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Mécanisme D'action
Target of Action
The primary target of the compound (5-Cyclopropylisoxazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is the enzyme Monoacylglycerol lipase (MAGL) . MAGL plays a crucial role in many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .
Mode of Action
(5-Cyclopropylisoxazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone interacts with its target, MAGL, by inhibiting its activity .
Biochemical Pathways
The inhibition of MAGL by (5-Cyclopropylisoxazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone affects the endocannabinoid system (ECS). The ECS consists of cannabinoid receptors, signaling molecules called endocannabinoids, and enzymes involved in the production and transformation of endocannabinoids . By inhibiting MAGL, the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) is reduced, leading to an increase in 2-AG levels .
Pharmacokinetics
Similar compounds have been shown to be metabolized by cytochrome p450 isoforms cyp2d6 and cyp3a4 . The compound is likely to be eliminated by both metabolism and renal clearance .
Result of Action
The result of the action of (5-Cyclopropylisoxazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is an increase in the levels of 2-AG, one of the main endocannabinoids . This can lead to the activation of cannabinoid receptors and the modulation of various physiological processes, including pain perception, mood, and appetite .
Action Environment
The action of (5-Cyclopropylisoxazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP2D6 or CYP3A4 could affect the metabolism and therefore the efficacy of the compound . Additionally, factors such as pH and temperature could potentially affect the stability of the compound .
Analyse Biochimique
Biochemical Properties
The biochemical properties of (5-Cyclopropylisoxazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone are not well-studied. It is known that similar compounds interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of (5-Cyclopropylisoxazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone on various types of cells and cellular processes are not well-documented. It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of (5-Cyclopropylisoxazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is not well-understood. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving (5-Cyclopropylisoxazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone are not well-understood. It is known that similar compounds are metabolized via hydroxylation at the 5′ position of the pyrimidine ring (M5) in all species
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially enhanced biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-methyl-3-isoxazolyl)[4-(5-propyl-2-pyrimidinyl)piperazino]methanone: This compound shares a similar structure but with different substituents, leading to variations in its biological activity.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another related compound with a piperazine and pyrimidine core, used as an acetylcholinesterase inhibitor.
Uniqueness
What sets 2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development .
Propriétés
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c21-14(12-10-13(22-18-12)11-2-3-11)19-6-8-20(9-7-19)15-16-4-1-5-17-15/h1,4-5,10-11H,2-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLVNGSITAPPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
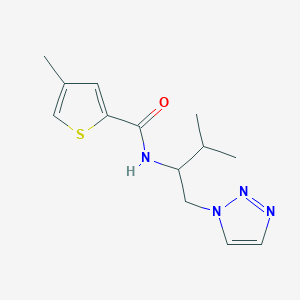

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethoxybenzamide](/img/structure/B2445867.png)
![1'-(3,3-Diphenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2445868.png)
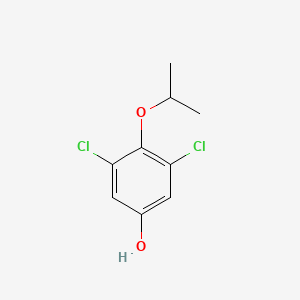
![5-[(3,4-Dimethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2445870.png)
![6-amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2445871.png)
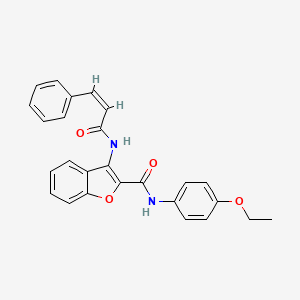
![2-[(5E)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2445875.png)
![[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2445876.png)
![[(4-ethylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2445878.png)
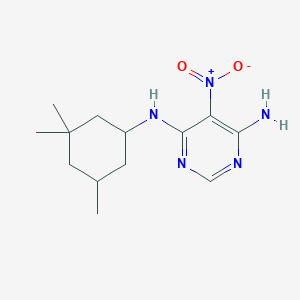
![3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2445883.png)
